molecular formula C17H16N2O3S B10812554 CK1-IN-3

CK1-IN-3

Cat. No.: B10812554
M. Wt: 328.4 g/mol
InChI Key: HFBLBLSJZDGKCC-UHFFFAOYSA-N
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Description

CK1-IN-3 is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C17H16N2O3S/c1-21-12-7-8-13-15(10-12)23-17(18-13)19-16(20)9-11-5-3-4-6-14(11)22-2/h3-8,10H,9H2,1-2H3,(H,18,19,20)

InChI Key

HFBLBLSJZDGKCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC=C3OC

Origin of Product

United States

Foundational & Exploratory

CK1-IN-3 casein kinase 1 delta inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to CK1-IN-3: A Casein Kinase 1 Delta Inhibitor For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1 Delta (CK1δ) is a serine/threonine kinase implicated in a multitude of cellular processes, including signal transduction pathways critical to cancer biology and neurodegenerative diseases. Its role in pathways such as Wnt, p53, and Hedgehog makes it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, a small molecule inhibitor of CK1δ. This guide details its biochemical properties, mechanism of action, relevant experimental protocols, and the signaling pathways it modulates.

Introduction to Casein Kinase 1 Delta (CK1δ)

The Casein Kinase 1 (CK1) family of protein kinases are ubiquitously expressed and involved in diverse cellular processes. The CK1δ isoform, in particular, plays a crucial role in several signaling cascades that are frequently dysregulated in human diseases. CK1δ has been shown to be a key regulator of the Wnt/β-catenin, p53, and Hedgehog signaling pathways, all of which are fundamental to cell proliferation, differentiation, and survival. Aberrant CK1δ activity has been linked to various cancers and neurodegenerative disorders, making it an attractive target for the development of small molecule inhibitors.

This compound: A Potent CK1δ Inhibitor

This compound is a small molecule inhibitor identified as a potent antagonist of Casein Kinase 1 Delta.

Chemical and Physical Properties
PropertyValueReference
IUPAC Name N-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide
Molecular Formula C₁₇H₁₆N₂O₃S
Molecular Weight 328.39 g/mol
**CAS Number

CK1-IN-3: A Technical Guide to its Role as a Casein Kinase 1 Delta Inhibitor in the Wnt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CK1-IN-3, a selective inhibitor of Casein Kinase 1 delta (CK1δ), and its role within the canonical Wnt signaling pathway. CK1δ is a critical positive regulator of Wnt signaling, a pathway fundamental to embryonic development and adult tissue homeostasis, and whose dysregulation is frequently implicated in cancer. This document details the known properties of this compound, its inferred mechanism of action based on the function of its target, and provides detailed experimental protocols for its characterization. Quantitative data for this compound and other relevant CK1 inhibitors are presented for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction to the Wnt Signaling Pathway and the Role of Casein Kinase 1

The Wnt signaling pathway is a crucial and evolutionarily conserved signal transduction pathway that governs a multitude of cellular processes, including cell fate determination, proliferation, migration, and polarity. The canonical Wnt pathway is characterized by its regulation of the transcriptional co-activator β-catenin.

In the "off-state," or absence of a Wnt ligand, a multiprotein "destruction complex" targets β-catenin for proteasomal degradation. This complex is composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3 (GSK3) and Casein Kinase 1 (CK1). CK1α, a member of the CK1 family, initiates the phosphorylation of β-catenin, which primes it for subsequent phosphorylation by GSK3, leading to its ubiquitination and degradation.

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor (the "on-state"), the destruction complex is inhibited. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.

The Casein Kinase 1 (CK1) family of serine/threonine kinases comprises several isoforms (α, δ, ε, γ) that play multifaceted and sometimes opposing roles in the Wnt pathway. While CK1α is a key component of the β-catenin destruction complex and thus a negative regulator, the CK1δ and CK1ε isoforms are generally considered positive regulators of the pathway. They are implicated in the phosphorylation of several key signaling components, including the scaffold protein Dishevelled (Dvl) and the LRP5/6 co-receptor, which are crucial steps for pathway activation.

This compound: A Selective Inhibitor of CK1δ

This compound is a small molecule inhibitor that has been identified as a selective antagonist of Casein Kinase 1 delta (CK1δ). Its chemical formula is C17H16N2O3S, and its CAS number is 349438-74-0.

Quantitative Data

The primary reported quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (µM)Reference
This compound CK1δ 2.22

For comparison, IC50 values for other known CK1 inhibitors are provided in the table below.

InhibitorTarget(s)IC50 (nM)
PF-670462CK1ε/δ7.7 (CK1ε), 14 (CK1δ)
D4476CK1300 (CK1δ)
SR-3029CK1δ/ε44 (CK1δ), 260 (CK1ε)
IWP-2Porcupine, CK1δ27 (Porcupine), 40 (mutant CK1δ)

Mechanism of Action of this compound in the Wnt Signaling Pathway

Based on its inhibitory activity against CK1δ, the mechanism of action of this compound within the Wnt signaling pathway can be inferred to be the disruption of the positive regulatory functions of CK1δ. CK1δ has been shown to be involved in the phosphorylation and activation of key upstream components of the Wnt pathway.

By inhibiting CK1δ, this compound is expected to:

  • Inhibit Dishevelled (Dvl) Phosphorylation: Dvl is a crucial scaffolding protein that is phosphorylated and activated upon Wnt stimulation. CK1δ is one of the kinases responsible for this phosphorylation. Inhibition of CK1δ by this compound would likely lead to reduced Dvl phosphorylation, thereby impairing its ability to transduce the Wnt signal.

  • Reduce LRP6 Phosphorylation: The phosphorylation of the LRP6 co-receptor is a critical event for the recruitment of Axin and the subsequent inactivation of the β-catenin destruction complex. CK1 isoforms, including CK1δ, contribute to this phosphorylation. By inhibiting CK1δ, this compound would be expected to decrease LRP6 phosphorylation, leading to a less stable Wnt signaling complex and consequently, continued degradation of β-catenin.

The overall effect of this compound on the canonical Wnt pathway is therefore predicted to be inhibitory, resulting in decreased levels of active β-catenin and reduced transcription of Wnt target genes.

Signaling Pathway Diagram

The Impact of CK1-IN-3 on the Circadian Rhythm: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potent and selective Casein Kinase 1 (CK1) inhibitor, CK1-IN-3, and its profound effects on the mammalian circadian rhythm. Through a detailed examination of its mechanism of action, quantitative effects, and the underlying signaling pathways, this document serves as a comprehensive resource for professionals in the fields of chronobiology, pharmacology, and drug development. For the purposes of this guide, this compound is cross-referenced with the extensively studied and structurally similar compound PF-670462 , for which a wealth of public data is available.

Core Mechanism of Action

The circadian clock is an intricate molecular timekeeping mechanism that governs a wide array of physiological and behavioral processes in a roughly 24-hour cycle. At the heart of this mechanism is a transcription-translation feedback loop involving a set of core clock proteins. The primary target of this compound is Casein Kinase 1, with high potency against its delta (δ) and epsilon (ε) isoforms. These isoforms play a pivotal role in the regulation of the circadian period by phosphorylating the PERIOD (PER) proteins (PER1 and PER2).

Phosphorylation of PER proteins by CK1δ/ε is a critical step that governs their stability and nuclear translocation. Specifically, CK1-mediated phosphorylation marks PER proteins for subsequent degradation by the proteasome. By inhibiting CK1δ/ε, this compound prevents this phosphorylation event. This leads to the stabilization and accumulation of PER proteins in the cytoplasm, delaying their entry into the nucleus where they act as transcriptional repressors of their own genes, which are activated by the CLOCK/BMAL1 heterodimer. This delay in the negative feedback loop ultimately results in a lengthening of the circadian period.

Quantitative Data

The inhibitory activity of this compound (as PF-670462) against CK1 isoforms and its effect on the circadian period have been quantified in various studies. The following tables summarize the key quantitative data.

Inhibitor Target Isoform IC50 (nM) Reference
PF-670462CK1δ14
CK1ε7.7
CK1-IN-1CK1δ15
CK1ε16

Table 1: In vitro inhibitory activity of PF-670462 and the related compound CK1-IN-1 against CK1δ and CK1ε isoforms.

Inhibitor Concentration Effect on Circadian Period Model System Reference
PF-6704620.3 - 10 µMDose-dependent period lengtheningA549 cells
PF-67046230 mg/kg/dayPhase delays in vivoMice
PF-670462Not specifiedAlters circadian rhythms in vivoAnimal models

Table 2: Effect of PF-670462 on the circadian period in cellular and in vivo models.

Signaling Pathway

The core circadian rhythm signaling pathway and the intervention point of this compound are illustrated in the following diagram.

Circadian_Rhythm_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 Heterodimer Per_Cry_Genes Per & Cry Genes CLOCK_BMAL1->Per_Cry_Genes Activates Transcription PER_CRY_mRNA Per & Cry mRNA Per_Cry_Genes->PER_CRY_mRNA Transcription PER_CRY_Complex_N PER/CRY Complex PER_CRY_Complex_N->CLOCK_BMAL1 Inhibits PER_CRY_Proteins PER & CRY Proteins PER_CRY_mRNA->PER_CRY_Proteins Translation PER_CRY_Complex_C PER/CRY Complex PER_CRY_Proteins->PER_CRY_Complex_C Complex Formation Degradation Proteasomal Degradation PER_CRY_Proteins->Degradation Leads to PER_CRY_Complex_C->PER_CRY_Complex_N Nuclear Translocation CK1 CK1δ/ε CK1->PER_CRY_Proteins Phosphorylates CK1_IN_3 This compound (PF-670462) CK1_IN_3->CK1 Inhibits

Caption: The core circadian clock signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay for CK1 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for CK1δ and CK1ε.

Materials:

  • Recombinant human CK1δ and CK1ε enzymes

  • This compound (PF-670462)

  • ATP, [γ-32P]ATP

  • Casein from bovine milk (substrate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 96-well filter

The Impact of Small Molecule Inhibitors on Casein Kinase 1 (CK1) Mediated Protein Phosphorylation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine-specific protein kinases that are ubiquitously expressed in eukaryotic organisms. The CK1 family consists of seven isoforms in mammals (α, β, γ1, γ2, γ3, δ, and ε) which are involved in a multitude of cellular processes, including Wnt signaling, circadian rhythms, DNA repair, and cell cycle progression. Given their central role in cellular signaling, dysregulation of CK1 activity has been implicated in various pathologies such as cancer and neurodegenerative diseases. This has led to a growing interest in the development of small molecule inhibitors targeting CK1 for therapeutic purposes.

This technical guide provides an in-depth analysis of the impact of CK1 inhibitors on protein phosphorylation, using the representative inhibitor CK1-IN-1 as a primary example, supplemented with data from other well-characterized CK1 inhibitors. We will delve into the quantitative inhibitory data, detailed experimental methodologies for assessing their effects, and visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action of CK1 Inhibitors

CK1 inhibitors primarily function by binding to the ATP-binding pocket of the kinase, thereby preventing the transfer of a phosphate group from ATP to its protein substrates. This competitive inhibition mechanism effectively blocks the downstream signaling events that are dependent on CK1-mediated phosphorylation.

Quantitative Inhibitory Data

The potency and selectivity of CK1 inhibitors are critical parameters in their development as research tools and potential therapeutics. The following table summarizes the in vitro inhibitory activity (IC50) of several representative CK1 inhibitors against different CK1 isoforms and other off-target kinases.

InhibitorTarget KinaseIC50 (nM)
CK1-IN-1 CK1δ15
CK1ε16
p38α MAPK73
D4476 CK1 (general)Broad, also targets p38α and PDK1
PF-670462 CK1δ/εLow nanomolar range, specific for CK1δ/ε
Umbralisib PI3Kδ-
CK1εActive at higher concentrations

Note: Specific IC50 values for D4476 against individual CK1 isoforms are not consistently reported in the provided literature, but it is known to be a broad inhibitor.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the in vitro potency of a CK1 inhibitor. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Active CK1 enzyme (e.g., CK1α1, CK1δ, CK1ε)

  • Kinase Dilution Buffer

  • Substrate (e.g., dephosphorylated casein)

  • ATP solution

  • CK1 inhibitor (e.g., CK1-IN-1)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well opaque plates

Procedure:

  • Prepare serial dilutions of the CK1 inhibitor in DMSO.

  • In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (for control).

  • Add 2 µl of diluted active CK1 enzyme to each well.

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate IC50 values by plotting the inhibitor concentration versus the percentage of kinase inhibition.

Cell-Based Phosphorylation Assay

This protocol describes a general method to assess the effect of a CK1 inhibitor on the phosphorylation of a specific substrate within a cellular context.

Materials:

  • Cells expressing the target CK1 isoform and its substrate.

  • Cell culture medium and reagents.

  • CK1 inhibitor (e.g., CK1-IN-1).

  • Lysis buffer.

  • Phospho-site specific antibodies for the substrate of interest.

  • Secondary antibodies.

  • ELISA or Western blot reagents.

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the CK1 inhibitor or DMSO (vehicle control) for a specified period (e.g., 90 minutes).

  • Lyse the cells to extract total protein.

  • Quantify the level of phosphorylated substrate using either an ELISA-based method (e.g., AlphaLISA) or Western blotting.

    • For ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody specific for the phosphorylated form.

    • For Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific primary antibody, followed by a labeled secondary antibody for detection.

  • Normalize the phosphorylated substrate signal to the total amount of the substrate protein.

  • Determine the concentration-dependent effect of the inhibitor on substrate phosphorylation.

Visualizations

Signaling Pathway

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibitor Inhibitor Action CK1a CK1α BetaCatenin_p β-catenin-P CK1a->BetaCatenin_p pS45 CK1a->BetaCatenin_p GSK3b GSK3β GSK3b->BetaCatenin_p pT41/S37/S33 GSK3b->BetaCatenin_p Axin Axin Axin->BetaCatenin_p APC APC APC->BetaCatenin_p Proteasome Proteasome BetaCatenin_p->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Dsh->Axin BetaCatenin_stable β-catenin TCF_LEF TCF/LEF BetaCatenin_stable->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes CK1_IN_1 CK1-IN-1 CK1_IN_1->CK1a

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of CK1-IN-1.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: In Vitro Kinase Assay (e.g., ADP-Glo) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response selectivity Selectivity Profiling (Kinase Panel) dose_response->selectivity cell_based Cell-Based Assay (Target Phosphorylation) selectivity->cell_based lead_opt Lead Optimization cell_based->lead_opt

Caption: Workflow for in vitro screening of CK1 inhibitors.

Logical Relationship: Mechanism of Inhibition

An In-Depth Technical Guide to the Discovery and Initial Characterization of SR-3029: A Potent and Selective CK1δ/ε Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of SR-3029, a potent and highly selective ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). SR-3029 emerged from a high-throughput screening campaign and subsequent structure-activity relationship (SAR) studies, demonstrating significant potential as a chemical probe to investigate the physiological and pathological roles of CK1δ/ε and as a starting point for the development of novel therapeutics. This document details the biochemical and cellular activity of SR-3029, its kinase selectivity profile, and the experimental methodologies employed in its initial characterization. Furthermore, it visualizes the key signaling pathways modulated by CK1δ/ε and inhibited by SR-3029, providing a valuable resource for researchers in the field of kinase drug discovery and cell signaling.

Introduction

The Casein Kinase 1 (CK1) family of serine/threonine kinases comprises seven isoforms (α, β, γ1, γ2, γ3, δ, and ε) in mammals, encoded by distinct genes. These kinases are ubiquitously expressed and play crucial roles in a myriad of cellular processes, including cell cycle progression, circadian rhythms, DNA repair, and the regulation of key signaling pathways such as Wnt, Hedgehog, and p53. Dysregulation of CK1 activity, particularly of the highly homologous δ and ε isoforms, has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and sleep disorders. This has positioned CK1δ and CK1ε as attractive targets for therapeutic intervention.

The development of potent and selective inhibitors for specific CK1 isoforms has been a significant challenge due to the high degree of homology in their ATP-binding sites. SR-3029 was developed as a potent and selective inhibitor of CK1δ and CK1ε, offering a valuable tool for dissecting the specific functions of these isoforms. This guide summarizes the key findings from the initial discovery and characterization of SR-3029.

Discovery and Synthesis

SR-3029 was identified through a high-throughput screening effort which led to the discovery of a purine-based scaffold inhibitor, SR-653234. Subsequent medicinal chemistry efforts focused on optimizing the potency and kinase selectivity of this initial hit. Structure-activity relationship (SAR) studies led to the synthesis of a series of analogs, including SR-3029, which demonstrated improved inhibitory activity against CK1δ and favorable pharmacokinetic properties.

The synthesis of SR-3029 involves a multi-step process starting from commercially available dichloropurine. Key steps include a Chan-Lam coupling reaction to introduce the desired aryl group, followed by a one-pot double nucleophilic substitution to complete the purine scaffold.

Biochemical and Cellular Characterization

The inhibitory activity of SR-3029 was assessed through a variety of biochemical and cellular assays.

Biochemical Activity

The potency of SR-3029 against CK1δ and CK1ε was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay. This assay measures the phosphorylation of a specific peptide substrate by the kinase. SR-3029 demonstrated potent, ATP-competitive inhibition of both isoforms, with IC50 values in the nanomolar range.

Table 1: Biochemical Activity of SR-3029 against CK1δ and CK1ε

KinaseIC50 (nM)Ki (nM)
CK1δ4497
CK1ε26097

Data compiled from multiple sources.

Cellular Activity

The anti-proliferative effects of SR-3029 were evaluated in various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. SR-3029 exhibited potent growth inhibition in the human A375 melanoma cell line.

Table 2: Cellular Anti-proliferative Activity of SR-3029

Cell LineCancer TypeEC50 (nM)
A375Melanoma86

Data obtained from referenced study.

Kinase Selectivity Profile

To assess the selectivity of SR-3029, its inhibitory activity was profiled against a large panel of kinases using the KINOMEscan® competitive binding assay. This assay measures the ability of a compound to displace a ligand from the ATP-binding site of a kinase. SR-3029 was found to be a highly selective inhibitor of CK1δ and CK1ε.

Table 3: Kinase Selectivity of SR-3029

Kinase% Control at 10 µM
CK1δ <10
CK1ε <10
FLT3<10
CDK6/cyclin D1<10
CDK6/cyclin D3<10
CDK4/cyclin D1<10
CDK4/cyclin D3<10

This table highlights kinases that showed significant inhibition (less than 10% of control activity remaining at a 10 µM concentration of SR-3029) in the KINOMEscan® assay.

Experimental Protocols

TR-FRET Kinase Assay (LanthaScreen™)

This protocol outlines a general procedure for determining the IC50 of an inhibitor against a protein kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ platform.

Materials:

  • CK1δ or CK1ε enzyme

  • ULight™-labeled peptide substrate (e.g., ULight-Topo-IIa(Thr1342) peptide)

  • ATP

  • LanthaScreen™ Eu-labeled anti-phospho substrate antibody

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., EDTA in detection buffer)

  • SR-3029 or other test compounds

  • 384-well low-volume plates

Procedure:

  • Prepare serial dilutions of SR-3029 in DMSO and then dilute in kinase buffer.

  • In a 384-well plate, add the diluted inhibitor.

  • Add the kinase (e.g., 2 nM final concentration) to each well.

  • Initiate the kinase reaction by adding a mixture of the ULight™-peptide substrate (e.g., 200 nM final concentration) and ATP (e.g., 20 µM final concentration). The final reaction volume is typically 10 µL.

  • Incubate the plate at room temperature for a specified time (e.g., 10-60 minutes).

  • Stop the reaction by adding the stop solution containing the Eu-labeled antibody (e.g., 4 nM final concentration).

  • Incubate at room temperature for at least 30-60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and a reference wavelength.

  • Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism).

MTT Cell Proliferation Assay

This protocol describes a general method for assessing the effect of a compound on cell proliferation using the MTT assay.

Materials:

  • A375 human melanoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • SR-3029 or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed A375 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of SR-3029 in culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 4 days).

  • Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the EC50 value.

KINOMEscan® Assay

The KINOMEscan® assay is a proprietary, high-throughput competition binding assay. The general principle involves the following:

  • A DNA-tagged kinase is mixed with an immobilized, active-site directed ligand.

  • The test compound (SR-3029) is added to the mixture.

  • If the test compound binds to the kinase's ATP-binding site, it will prevent the kinase from binding to the immobilized ligand.

  • The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.

  • The results are reported as "% Control", where a lower percentage indicates stronger binding of the test compound.

Mechanism of Action and Signaling Pathways

CK1δ and CK1ε are key regulators of multiple signaling pathways critical for cell growth, proliferation, and survival. By inhibiting these kinases, SR-3029 can modulate the activity of these pathways.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt pathway, CK1δ and CK1ε have complex roles. In the absence of a Wnt signal, CK1α primes β-catenin for phosphorylation by GSK3β, leading to its degradation. However, upon Wnt stimulation, CK1δ/ε can phosphorylate Dishevelled (Dvl) and the Wnt co-receptor LRP5/6, which contributes to the stabilization of β-catenin, its nuclear translocation, and the activation of Wnt target genes. Inhibition of CK1δ/ε by SR-3029 is expected to disrupt this activation process.

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl Axin_APC Axin/APC Complex Dvl->Axin_APC inhibits CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->LRP5_6 phosphorylates CK1_delta_epsilon->Dvl phosphorylates beta_catenin_p p-β-catenin CK1_delta_epsilon->beta_catenin_p phosphorylates (priming) GSK3b GSK3β GSK3b->beta_catenin_p phosphorylates beta_catenin β-catenin Axin_APC->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus Proteasome Proteasome beta_catenin_p->Proteasome degradation Target_Genes Wnt Target Genes TCF_LEF->Target_Genes activates transcription SR_3029 SR-3029 SR_3029->CK1_delta_epsilon

Wnt/β-catenin signaling pathway and the inhibitory action of SR-3029.
Hedgehog Signaling Pathway

In the Hedgehog pathway, CK1δ/ε phosphorylate the transmembrane protein Smoothened (Smo) and the Gli family of transcription factors. Phosphorylation of Smo is a key activation step, while phosphorylation of Gli proteins can regulate their activity and stability. By inhibiting CK1δ/ε, SR-3029 can suppress Hedgehog pathway activation.

Hedgehog signaling pathway and the inhibitory action of SR-3029.
p53 Signaling Pathway

CK1δ and CK1ε can phosphorylate both the tumor suppressor p53 and its negative regulator, MDM2. Phosphorylation of p53 at specific sites can enhance its stability and activity. Conversely, phosphorylation of MDM2 by CK1δ/ε can modulate its E3 ubiquitin ligase activity towards p53. The net effect of CK1δ/ε inhibition by SR-3029 on the p53 pathway can be context-dependent.

p53_Signaling DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates p53_p p-p53 (active) p53->p53_p MDM2 MDM2 p53->MDM2 activates transcription Cell_Cycle_Arrest Cell Cycle Arrest p53_p->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53_p->Apoptosis induces MDM2->p53 ubiquitination & degradation Proteasome Proteasome MDM2_p p-MDM2 CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->p53 phosphorylates CK1_delta_epsilon->MDM2 phosphorylates SR_3029 SR-3029 SR_3029->CK1_delta_epsilon

Troubleshooting & Optimization

Technical Support Center: Optimizing CK1-IN-3 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing CK1-IN-3 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a selective inhibitor of Casein Kinase 1 (CK1). Its primary target is the delta (δ) isoform of CK1, with a reported IC50 of 2.22 µM[1]. The CK1 family of serine/threonine kinases are crucial regulators of numerous cellular processes, and their dysregulation has been implicated in various diseases[2].

Q2: What is the mechanism of action of CK1 inhibitors like this compound?

A2: CK1 inhibitors, including this compound, typically function by competing with ATP for binding to the ATP-binding pocket of the kinase domain[3]. This prevents the phosphorylation of downstream substrates, thereby modulating signaling pathways controlled by CK1. Key pathways regulated by CK1 include the Wnt/β-catenin and Hedgehog signaling pathways[4].

Q3: Has this compound been used in in vivo studies?

A3: Yes, this compound has been used in an in vivo study with Drosophila melanogaster. In this study, administration of this compound in the feed at a concentration of 100 nM was shown to significantly extend the lifespan of the fruit flies[1].

Q4: Is there any available data on this compound dosage for in vivo experiments in mice?

A4: Currently, there is no publicly available data detailing the specific dosage, formulation, and administration of this compound in mouse models. However, studies on structurally related CK1δ/ε inhibitors, such as PF-670462, can provide a starting point for experimental design. For instance, PF-670462 has been administered to mice at a dosage of 10 mg/kg via intraperitoneal injection[5].

Q5: What are the potential off-target effects of CK1 inhibitors?

A5: While this compound is designed to be selective, like many kinase inhibitors, it may have off-target effects. These can arise from the high degree of conservation in the ATP-binding sites across the kinome. It is crucial to perform thorough target validation and consider counter-screening against a panel of other kinases to assess the selectivity of this compound in your experimental system.

Troubleshooting Guide

Issue 1: Poor solubility of this compound for in vivo formulation.

  • Potential Cause: this compound, like many kinase inhibitors, is a small molecule that may have low aqueous solubility.

  • Troubleshooting Steps:

    • Vehicle Optimization: Test a panel of biocompatible solvents and co-solvent systems. A common starting point for in vivo formulations of kinase inhibitors is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and saline. However, the concentration of DMSO should be minimized (ideally below 5%) to avoid vehicle-induced toxicity[6].

    • Formulation Strategies: Consider using formulation aids such as cyclodextrins or creating a suspension if a clear solution cannot be achieved. Ensure the suspension is homogenous before each administration.

    • Sonication: Gentle sonication can aid in the dissolution of the compound.

Issue 2: Inconsistent or lack of efficacy in vivo despite in vitro potency.

  • Potential Cause: This discrepancy can be due to poor pharmacokinetics (PK), including low bioavailability, rapid metabolism, or inadequate target engagement.

  • Troubleshooting Steps:

    • Pharmacokinetic Study: Conduct a pilot PK study to measure the concentration of this compound in plasma and the target tissue over time. This will help determine if the compound is reaching its intended target at a sufficient concentration and for an adequate duration.

    • Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection.

    • Dose Escalation Study: Perform a dose-escalation study to determine the optimal dose that provides target engagement without significant toxicity.

    • Pharmacodynamic (PD) Biomarkers: Develop and validate a PD biomarker assay to confirm target engagement in vivo. This could involve measuring the phosphorylation status of a known CK1δ substrate in tumor or surrogate tissue.

Issue 3: Unexpected toxicity or adverse effects in animal models.

  • Potential Cause: Toxicity can result from the on-target effects of inhibiting CK1δ in normal tissues, off-target kinase inhibition, or vehicle-related toxicity.

  • Troubleshooting Steps:

    • Vehicle Control Group: Always include a vehicle-only control group to differentiate compound-related toxicity from vehicle effects.

    • Dose Reduction/Modified Dosing Schedule: If on-target toxicity is suspected, consider reducing the dose or implementing an intermittent dosing schedule.

    • Toxicity Assessment: Perform comprehensive toxicity studies, including monitoring animal weight, behavior, and conducting histopathological analysis of major organs, to identify any adverse effects.

    • Selectivity Profiling: If off-target toxicity is a concern, perform in vitro kinase profiling to identify other kinases that are inhibited by this compound at relevant concentrations.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a related CK1δ/ε inhibitor, PF-670462, for in vivo studies.

Table 1: In Vitro Potency of this compound

CompoundTargetIC50Assay Type
This compoundCK-1δ2.22 µMBiochemical Assay

Data obtained from supplier datasheet[1].

Table 2: In Vivo Dosage and Administration of this compound (Drosophila)

CompoundAnimal ModelDosageAdministration RouteObserved EffectReference
This compoundDrosophila melanogaster100 nM (in feed)Oral (in feed)Significant lifespan extension[1]

Table 3: In Vivo Dosage and Administration of a Structurally Related CK1δ/ε Inhibitor (PF-670462) in Mice (for reference)

CompoundAnimal ModelDosageAdministration RouteVehicleObserved EffectReference
PF-670462Mouse10 mg/kgIntraperitoneal (IP)20% (2-hydroxypropyl)-β-cyclodextrin in 25 mM citrate bufferLengthening of circadian period and rescue of memory deficits[5]

Note: The data for PF-670462 is provided as a reference for a related compound and should be used as a starting point for optimizing this compound dosage in mammalian models.

Experimental Protocols

Protocol 1: In Vivo Lifespan Assay of this compound in Drosophila melanogaster (Based on available data)

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Fly Food Preparation: Prepare standard cornmeal-yeast-agar fly food. While the food is cooling, add this compound from the stock solution to achieve a final concentration of 100 nM. Also prepare a control food with the same concentration of the vehicle (e.g., DMSO).

  • Experimental Setup:

    • Collect newly eclosed adult flies and separate them by sex.

    • Transfer a defined number of flies (e.g., 20-30) into vials containing either the this compound-laced food or the control food.

  • Lifespan Analysis:

    • Maintain the flies at a constant temperature (e.g., 25°C) and a 12:12 hour light:dark cycle.

    • Transfer the flies to fresh food vials every 2-3 days.

    • Record the number of dead flies daily.

  • Data Analysis:

    • Generate survival curves for both the treatment and control groups.

    • Perform statistical analysis (e.g., Log-rank test) to determine if there is a significant difference in lifespan between the groups.

Protocol 2: General Protocol for In Vivo Efficacy Study of a CK1 Inhibitor in a Mouse Xenograft Model (Adapted from general kinase inhibitor protocols and PF-670462 study)

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) bearing subcutaneous xenografts of a human cancer cell line known to be sensitive to CK1 inhibition.

  • This compound Formulation (Example):

    • Based on common practices for similar inhibitors, a potential starting formulation could be 5% DMSO, 40% PEG300, and 55% sterile saline.

    • The final formulation should be prepared fresh daily and vortexed thoroughly to ensure a homogenous solution or suspension.

  • Dose and Administration:

    • Based on the data for PF-670462, a starting dose of 10 mg/kg administered via intraperitoneal (IP) injection once daily could be evaluated.

    • A dose-escalation study is recommended to determine the maximum tolerated dose (MTD).

  • Experimental Groups:

    • Group 1: Vehicle control (administered with the same volume and schedule as the treatment group).

    • Group 2: this compound at the selected dose.

  • Treatment and Monitoring:

    • Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health status regularly.

  • Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size or after a set duration of treatment.

    • At the end of the study, tumors can be excised, weighed, and processed for pharmacodynamic marker analysis (e.g., Western blot for phosphorylated CK1 substrates).

    • Compare the tumor growth inhibition between the treatment and control groups and perform statistical analysis.

Mandatory Visualizations

CK1_Signaling_Pathway cluster_wnt Wnt Signaling Pathway cluster_ck1 CK1 Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Axin Axin Dsh->Axin Inhibits GSK3b GSK3β Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for degradation Axin->Beta_Catenin Phosphorylates for degradation APC APC APC->Beta_Catenin Part of destruction complex TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Promotes transcription CK1_IN_3 This compound CK1 Casein Kinase 1 (CK1) CK1_IN_3->CK1 Inhibits CK1->Dsh Phosphorylates (Activates) CK1->Beta_Catenin Phosphorylates (Primes for GSK3β)

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

In_Vivo_Experimental_Workflow cluster_preclinical Preclinical In Vivo Study Animal_Model 1. Animal Model Selection (e.g., Xenograft Mouse Model) Formulation 2. This compound Formulation (Vehicle Optimization) Animal_Model->Formulation Dosing 3. Dose & Administration (e.g., 10 mg/kg IP) Formulation->Dosing Treatment 4. Treatment & Monitoring (Tumor Volume, Body Weight) Dosing->Treatment Endpoint 5. Study Endpoint (Tumor Size, Time) Treatment->Endpoint Analysis 6. Data Analysis (Efficacy, Toxicity, PD) Endpoint->Analysis

Caption: General workflow for an in vivo efficacy study of this compound.

References

mitigating non-specific binding of CK1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding of the Casein Kinase 1 (CK1) inhibitor, CK1-IN-3.

Introduction to this compound

This compound is a benzothiazole derivative identified as a potent inhibitor of Casein Kinase 1 delta (CK1δ), a serine/threonine kinase implicated in various cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[1] Dysregulation of CK1δ has been linked to diseases such as cancer and neurodegenerative disorders.[1] While a valuable tool for studying CK1δ function, like many kinase inhibitors, this compound may exhibit off-target effects. This guide provides strategies to identify and mitigate non-specific binding to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Casein Kinase 1 delta (CK1δ). It has a reported IC50 of 2.22 µM for CK1δ in biochemical assays.

Q2: What are the known or potential off-targets of this compound?

Q3: How can I determine the optimal concentration of this compound for my cell-based experiments?

A3: The optimal concentration of this compound should be determined by performing a dose-response experiment in your specific cell line and assay. Start with a concentration range around the biochemical IC50 (e.g., 0.1 to 10 µM) and assess both the desired on-target effect (e.g., inhibition of a known CK1δ substrate phosphorylation) and potential cytotoxicity. The lowest concentration that produces the desired on-target effect with minimal toxicity should be used.

Q4: What are the best practices for preparing and storing this compound?

A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. For experimental use, thaw an aliquot and dilute it to the final working concentration in your assay buffer or cell culture medium immediately before use.

Troubleshooting Non-Specific Binding

This section provides a structured guide to identifying and mitigating non-specific effects of this compound in your experiments.

Issue 1: Unexpected or Off-Target Phenotypes

Description: You observe a cellular phenotype that is not consistent with the known functions of CK1δ.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected phenotypes.

Recommended Actions:

  • Confirm Target Engagement: Use a specific antibody to probe for the phosphorylation of a known downstream target of CK1δ (e.g., β-catenin, PER2) via Western blot. A decrease in phosphorylation of the target in the presence of this compound confirms that the inhibitor is engaging its intended target in your cellular context.

  • Use Orthogonal Controls:

    • Structurally Unrelated Inhibitor: Employ another CK1δ inhibitor with a different chemical scaffold. If the phenotype is reproduced, it is more likely to be an on-target effect.

    • Inactive Analog: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.

    • Genetic Controls: Use siRNA, shRNA, or CRISPR/Cas9 to deplete CK1δ. If the genetic knockdown/knockout phenocopies the effect of this compound, it strongly suggests an on-target mechanism.

  • Dose-Response Analysis: Carefully titrate the concentration of this compound. Off-target effects often occur at higher concentrations. Use the lowest effective concentration that inhibits CK1δ activity to minimize non-specific binding.

Issue 2: In vitro vs. In vivo Discrepancies

Description: this compound shows high potency in a biochemical assay but is less effective or shows different effects in a cellular assay.

Troubleshooting Steps:

  • Assess Cell Permeability: The benzothiazole core of this compound is generally associated with good cell permeability, but this should be confirmed in your specific cell type.

  • Consider ATP Competition: this compound is likely an ATP-competitive inhibitor. The high intracellular concentration of ATP (millimolar range) can compete with the inhibitor for binding to the kinase, leading to a decrease in apparent potency compared to biochemical assays, which are often performed at lower ATP concentrations.

  • Metabolic Stability: The compound may be metabolized or actively transported out of the cells. Perform time-course experiments to assess the duration of target inhibition.

Quantitative Data Summary

Due to the limited publicly available kinome-wide selectivity data for this compound, this table provides a template for how to present such data once it is generated. Researchers are strongly encouraged to perform their own selectivity profiling.

Kinase TargetIC50 / Kd (nM)% Inhibition @ 1µMNotes
CK1δ (Primary Target) 2220 --
CK1εData not available-High homology to CK1δ suggests potential for inhibition.
Potential Off-Target 1Data not available--
Potential Off-Target 2Data not available--

Key Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Determine IC50

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant CK1δ.

Materials:

  • Recombinant human CK1δ enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • ATP (stock solution in water)

  • Substrate peptide (e.g., a known CK1δ substrate peptide with a fluorescent tag)

  • This compound (stock solution in DMSO)

  • Microplate (e.g., 384-well, low-volume, black)

  • Plate reader capable of detecting the fluorescent signal

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

  • In the microplate, add the this compound dilutions or controls.

  • Add the recombinant CK1δ enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be close to the Km for CK1δ.

  • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The reaction should be in the linear range.

  • Stop the reaction (e.g., by adding a stop solution containing EDTA).

  • Read the fluorescence on a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot to Assess Target Engagement in Cells

This protocol is for verifying that this compound is inhibiting its target in a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cells of interest

  • Cell culture medium and reagents

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-substrate (specific for the CK1δ phosphorylation site), anti-total-substrate, and an anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired time (e.g., 1-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for the total substrate and a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated to total substrate at each inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

CK1_Signaling_Pathway cluster_Wnt Wnt Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dvl) Frizzled->Dsh LRP5_6->Dsh Axin Axin Dsh->Axin inhibits GSK3b GSK3β Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation Axin->Beta_Catenin APC APC APC->Beta_Catenin CK1 CK1 CK1->Beta_Catenin primes for GSK3β phosphorylation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Caption: Simplified Wnt/β-catenin signaling pathway involving CK1.

References

Technical Support Center: Addressing Variability in CK1-IN-3 Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CK1-IN-3. The information aims to address potential sources of variability in experimental outcomes and offer solutions to common challenges.

FAQs: Quick Answers to Common Questions

Q1: What is the primary target of this compound?

This compound is an inhibitor of Casein Kinase 1 (CK1), with a reported IC50 of 2.22 µM for the CK1δ isoform[1][2]. The CK1 family of serine/threonine kinases plays a crucial role in regulating various cellular processes, including Wnt signaling, p53 pathways, and the circadian rhythm[3][4].

Q2: I am observing inconsistent IC50 values for this compound in my experiments. What could be the cause?

Variability in IC50 values for kinase inhibitors is a common issue and can be attributed to several factors. These include differences in experimental conditions such as ATP concentration, the specific recombinant kinase protein used (e.g., different tags like GST vs. His), and the type of assay (e.g., radioactive vs. fluorescence-based)[2]. It is crucial to maintain consistent experimental parameters to ensure reproducible results.

Q3: My this compound stock solution appears to have lost activity. How should I store it?

Supplier recommendations suggest storing this compound powder at -20°C for short-term and -80°C for long-term storage (up to 6 months)[1]. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months[1]. It is important to protect the compound from light[1][2]. Long-term storage of diluted aqueous solutions is generally not recommended, and fresh dilutions should be prepared for each experiment[2]. Repeated freeze-thaw cycles of stock solutions should be avoided by aliquoting after the initial preparation.

Q4: I am concerned about off-target effects with this compound. What is known about its selectivity?

Q5: What are the key signaling pathways regulated by CK1 that I should consider when using this compound?

CK1 isoforms are integral components of several critical signaling pathways. These include the Wnt/β-catenin pathway, where CK1 is involved in both the phosphorylation and degradation of β-catenin[3][4]. CK1 also regulates the p53 tumor suppressor pathway and the Hippo signaling pathway, which controls organ size and cell proliferation. Disruption of these pathways by this compound can have significant effects on cell fate.

Troubleshooting Guides

Inconsistent Inhibitory Activity
Problem Potential Cause Recommended Solution
Higher than expected IC50 value High ATP concentration in the assay: this compound is likely an ATP-competitive inhibitor. High concentrations of ATP will compete with the inhibitor for binding to the kinase, leading to an apparent decrease in potency.Standardize the ATP concentration in your in vitro kinase assays. Ideally, the ATP concentration should be at or near the Km value for the specific CK1 isoform being tested to allow for more comparable IC50 values[2].
Inhibitor degradation: this compound may be unstable in certain solvents or under specific storage conditions.Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light. For cellular assays, prepare fresh dilutions in media immediately before use.
Variability in recombinant enzyme activity: Different batches or sources of recombinant CK1δ may have varying activity levels.Use a consistent source and lot of recombinant CK1δ. Perform a titration of the enzyme to determine the optimal concentration for your assay.
No or weak effect in cell-based assays Poor cell permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.This is a common issue for many small molecule inhibitors. While specific permeability data for this compound is not available, consider using cell lines with known differences in membrane transporter expression or performing permeabilization experiments (e.g., with a low concentration of digitonin) as a control to confirm intracellular target engagement.
Compound efflux: Cells may be actively pumping the inhibitor out via efflux pumps like P-glycoprotein.Co-treatment with known efflux pump inhibitors (e.g., verapamil) can help determine if this is a factor. However, be aware of potential off-target effects of the efflux pump inhibitor itself.
Cell-line specific differences: The expression levels of CK1 isoforms and compensatory signaling pathways can vary significantly between different cell lines, leading to different sensitivities to this compound.Characterize the expression levels of CK1δ and other relevant CK1 isoforms in your cell lines of interest. Consider testing a panel of cell lines to identify the most sensitive models.
Quantitative Data Summary
Inhibitor Target IC50 Assay Conditions Reference
This compound CK1δ2.22 µMNot specified[1][2]

Note: IC50 values can be highly dependent on assay conditions. The provided value should be considered as a reference, and it is recommended to determine the IC50 under your specific experimental conditions.

Experimental Protocols

General Protocol for In Vitro Kinase Assay with this compound

This protocol provides a general framework for assessing the inhibitory activity of this compound against a CK1 isoform in a biochemical assay.

Materials:

  • Recombinant human CK1δ (or other CK1 isoform)

  • This compound

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • ATP (at a concentration near the Km for the CK1 isoform)

  • Substrate (e.g., a generic substrate like casein or a specific peptide substrate)

  • [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Plate reader or scintillation counter

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells.

  • Prepare kinase reaction mix: In a 96-well plate, add the kinase buffer, recombinant CK1δ, and substrate.

  • Add this compound: Add the serially diluted this compound or DMSO (for the vehicle control) to the wells. Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radioactive assay).

  • Incubate: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.

  • Stop the reaction: Stop the reaction according to the detection method's instructions (e.g., by adding a stop solution or by spotting onto a membrane).

  • Detect phosphorylation: Quantify the substrate phosphorylation using the chosen detection method.

  • Data analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

General Protocol for Cell-Based Assay with this compound

This protocol outlines a general procedure for treating cultured cells with this compound to assess its effect on a cellular process.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Reagents for the desired downstream assay (e.g., cell viability reagent, antibodies for Western blotting, luciferase reporter assay system)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in complete cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control (typically ≤0.1%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time will depend on the specific cellular process being investigated.

  • Downstream Analysis: Following incubation, perform the desired assay to measure the effect of this compound. This could include:

    • Cell Viability/Proliferation Assay: Use a reagent such as MTT, WST-1, or a commercial kit to assess cell viability.

    • Western Blotting: Lyse the cells and perform Western blotting to analyze the phosphorylation status of known CK1 substrates or downstream signaling proteins.

    • Reporter Gene Assay: If investigating a specific signaling pathway, use a luciferase or other reporter gene assay to measure changes in transcriptional activity.

  • Data Analysis: Analyze the data from the downstream assay. For dose-response experiments, plot the measured effect against the log of the this compound concentration to determine the EC50 value.

Visualizations

CK1_Signaling_Pathways cluster_wnt Wnt/β-catenin Pathway cluster_p53 p53 Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor Axin Axin LRP5_6->Axin Dishevelled->Axin inhibits GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation Axin->GSK3b APC APC Axin->APC CK1 CK1 Axin->CK1 CK1->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 induces Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits (ubiquitination) CK1_p53 CK1 CK1_p53->p53 phosphorylates CK1_IN_3 This compound CK1_IN_3->CK1 CK1_IN_3->CK1_p53

Caption: Simplified signaling pathways involving Casein Kinase 1 (CK1).

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cell Cell-Based Assay start_invitro Prepare Reagents (CK1, Substrate, ATP) run_assay Perform Kinase Assay start_invitro->run_assay prepare_inhibitor_invitro Prepare this compound Serial Dilutions prepare_inhibitor_invitro->run_assay detect_signal Detect Phosphorylation run_assay->detect_signal analyze_ic50 Calculate IC50 detect_signal->analyze_ic50 seed_cells Seed Cells treat_cells Treat Cells seed_cells->treat_cells prepare_inhibitor_cell Prepare this compound for Cell Treatment prepare_inhibitor_cell->treat_cells downstream_assay Perform Downstream Assay (Viability, Western, etc.) treat_cells->downstream_assay analyze_ec50 Calculate EC50 downstream_assay->analyze_ec50

Caption: General experimental workflows for using this compound.

Troubleshooting_Logic start Inconsistent Experimental Results check_reagents Verify Reagent Quality and Concentration start->check_reagents check_protocol Review Experimental Protocol for Consistency start->check_protocol check_inhibitor Assess this compound Stock and Working Solutions start->check_inhibitor check_assay Evaluate Assay Performance and Controls start->check_assay check_cells Characterize Cell Line (if applicable) start->check_cells solution_reagents Use Fresh, Validated Reagents check_reagents->solution_reagents solution_protocol Standardize All Steps (e.g., ATP concentration) check_protocol->solution_protocol solution_inhibitor Prepare Fresh Aliquots, Protect from Light check_inhibitor->solution_inhibitor solution_assay Run Positive/Negative Controls, Optimize Assay Parameters check_assay->solution_assay solution_cells Confirm Target Expression, Test Multiple Cell Lines check_cells->solution_cells

Caption: A logical approach to troubleshooting variable this compound results.

References

Validation & Comparative

Comparative Analysis of Casein Kinase 1 (CK1) Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of prominent CK1 inhibitors. While specific preclinical data for CK1-IN-3 is not extensively available in the public domain, this guide provides a comparative analysis of three well-characterized CK1 inhibitors: PF-670462, IC261, and SR-3029, offering insights into their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction to Casein Kinase 1 Inhibition

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a pivotal role in regulating a multitude of cellular processes, including signal transduction, cell cycle progression, and circadian rhythms. Dysregulation of CK1 activity has been implicated in various diseases, making it an attractive therapeutic target. This guide focuses on small molecule inhibitors of CK1, presenting a comparative overview of their preclinical performance to aid in the selection and application of these compounds in research and drug development.

Comparative Efficacy of CK1 Inhibitors

The following tables summarize the in vitro and in vivo efficacy of PF-670462, IC261, and SR-3029 from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of Selected CK1 Inhibitors

InhibitorTarget Isoform(s)IC50 (nM)Key Off-TargetsReference
PF-670462 CK1δ/ε14 (CK1δ), 7.7 (CK1ε)JNK, p38, EGFR[1][2]
IC261 CK1δ/ε~1000 (CK1δ), ~1000 (CK1ε)Tubulin[1][3]
SR-3029 CK1δ/ε44 (CK1δ), 260 (CK1ε)Highly selective[1][4]

Table 2: In Vivo Efficacy of Selected CK1 Inhibitors in Preclinical Models

InhibitorAnimal ModelDisease ModelDosing RegimenKey FindingsReference(s)
PF-670462 MouseBleomycin-induced pulmonary fibrosis30 mg/kg/day i.p.Prevented lung collagen accumulation.[5]
MouseAlzheimer's Disease (3xTg-AD)Not specifiedRescued working memory deficits and normalized circadian rhythms.[6]
RatCircadian Rhythm Disruption100 mg/kg s.c.Induced significant phase delays in light/dark cycles.[7]
IC261 SCID MicePancreatic Cancer Xenograft20.5 mg/kgInhibited tumor growth and downregulated anti-apoptotic proteins.[8]
SR-3029 Nude MicePancreatic Cancer Orthotopic Model20 mg/kg i.p.Significantly decreased tumor volume and weight.[9]
MiceBreast Tumor XenograftsNot specifiedInhibited tumor growth.[4]
MiceSkin CarcinogenesisTopical applicationSuppressed TPA-induced skin tumor formation.[10]

Mechanism of Action and Signaling Pathways

CK1 inhibitors primarily exert their effects by competing with ATP for the kinase's active site. Their therapeutic potential stems from the modulation of key signaling pathways implicated in disease pathogenesis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. CK1δ and CK1ε are positive regulators of this pathway. Inhibition of these isoforms can lead to the degradation of β-catenin, thereby suppressing tumor growth.[10][11]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction Destruction Complex cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Dvl Dvl Frizzled->Dvl Axin Axin Dvl->Axin inhibits Beta_Catenin β-catenin Axin->Beta_Catenin APC APC APC->Beta_Catenin GSK3b GSK3β GSK3b->Beta_Catenin CK1 CK1δ/ε CK1->Beta_Catenin Proteasome Proteasome Beta_Catenin->Proteasome degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Inhibitor CK1 Inhibitor (e.g., SR-3029) Inhibitor->CK1 inhibits

Caption: CK1δ/ε in the Wnt/β-catenin signaling pathway.

Circadian Rhythm Regulation

CK1δ and CK1ε are core components of the circadian clock machinery. They phosphorylate the PER proteins, marking them for degradation. Inhibition of CK1δ/ε can lengthen the circadian period, offering a therapeutic strategy for circadian rhythm disorders.[7][12]

Circadian_Rhythm CLOCK_BMAL1 CLOCK-BMAL1 Complex PER_CRY_genes Per/Cry Genes CLOCK_BMAL1->PER_CRY_genes activate PER_CRY_mRNA Per/Cry mRNA PER_CRY_genes->PER_CRY_mRNA transcription PER_CRY_protein PER/CRY Proteins PER_CRY_mRNA->PER_CRY_protein translation PER_CRY_protein->CLOCK_BMAL1 inhibit Degradation Degradation PER_CRY_protein->Degradation CK1 CK1δ/ε CK1->PER_CRY_protein phosphorylates for degradation Inhibitor CK1 Inhibitor (e.g., PF-670462) Inhibitor->CK1 inhibits

Caption: Role of CK1δ/ε in the circadian clock.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments used to evaluate CK1 inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of CK1.

  • Materials : Recombinant CK1 enzyme, kinase assay buffer, casein (substrate), [γ-³²P]ATP, and the test inhibitor.

  • Procedure :

    • Prepare a reaction mixture containing the CK1 enzyme, casein, and kinase assay buffer.

    • Add varying concentrations of the inhibitor or DMSO (vehicle control) to the reaction mixture.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Allow the reaction to proceed at 37°C for a specified time.

    • Stop the reaction by spotting a portion of the mixture onto phosphocellulose filter paper and immersing it in 10% trichloroacetic acid (TCA).

    • Wash the filter paper to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of radioactivity incorporated into the casein substrate using a scintillation counter.

    • Calculate the percentage of kinase activity relative to the DMSO control and determine the IC50 value.[13]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a CK1 inhibitor on the proliferation and viability of cancer cell lines.

  • Materials : Cancer cell line, complete cell culture medium, CK1 inhibitor (dissolved in DMSO), 96-well plates, MTT solution, and a solubilization solution.

  • Procedure :

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the CK1 inhibitor or vehicle control for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.[14]

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a CK1 inhibitor in a living organism.

  • Materials : Immunocompromised mice (e.g., nude or SCID), cancer cell line, CK1 inhibitor, and vehicle control.

  • Procedure :

    • Inject cancer cells subcutaneously or orthotopically into the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the CK1 inhibitor or vehicle control to the mice via a specified route (e.g., intraperitoneal injection) on a predetermined schedule.

    • Monitor tumor size by measuring with calipers regularly.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

    • Analyze the tumor growth data to determine the efficacy of the inhibitor.[9][13]

Xenograft_Workflow Start Start Inject_Cells Inject Cancer Cells into Mice Start->Inject_Cells Tumor_Growth Allow Tumors to Grow Inject_Cells->Tumor_Growth Randomize Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomize Administer_Drug Administer CK1 Inhibitor or Vehicle Randomize->Administer_Drug Monitor Monitor Tumor Growth & Animal Health Administer_Drug->Monitor Endpoint Study Endpoint Monitor->Endpoint Analyze Euthanize, Excise Tumors, & Analyze Data Endpoint->Analyze End End Analyze->End

Caption: Workflow for in vivo tumor xenograft studies.

Conclusion

The preclinical data for PF-670462, IC261, and SR-3029 highlight the therapeutic potential of CK1 inhibition across a range of diseases. While each inhibitor demonstrates efficacy, their distinct selectivity profiles and off-target effects are critical considerations for experimental design and interpretation. SR-3029, with its high selectivity, appears to be a promising candidate for targeted cancer therapy. PF-670462 shows potential for treating circadian rhythm disorders and neurodegenerative diseases. The dual mechanism of IC261, targeting both CK1 and microtubules, makes it a potent anti-cancer agent, though careful consideration of its off-target effects is warranted. Further research, including more comprehensive preclinical and clinical studies, is necessary to fully elucidate the therapeutic utility of these and other CK1 inhibitors.

References

A Comparative Guide to the In Vivo Efficacy of Novel Kinase Inhibitors: CK1-IN-3 and Umbralisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of crucial signaling pathways hold immense promise. This guide provides a detailed comparison of the preclinical efficacy of a representative Casein Kinase 1 (CK1) inhibitor, SR-3029 (selected as a proxy for the unidentifiable CK1-IN-3), and the dual PI3Kδ/CK1ε inhibitor, umbralisib. We present a comprehensive overview of their in vivo performance, detailed experimental methodologies, and the signaling pathways they modulate.

Executive Summary

This guide offers a head-to-head comparison of the preclinical in vivo efficacy of SR-3029, a potent CK1δ/ε inhibitor, and umbralisib, a dual inhibitor of PI3Kδ and CK1ε. While both compounds demonstrate significant anti-tumor activity in mouse models, they operate through distinct mechanisms and have been evaluated in different cancer contexts. SR-3029 shows robust tumor regression in breast cancer xenografts by targeting the Wnt/β-catenin pathway. Umbralisib has demonstrated significant tumor growth delay in an acute lymphoblastic leukemia (ALL) xenograft model, attributable to its inhibition of the PI3Kδ signaling pathway critical for B-cell malignancies.

In Vivo Efficacy: A Tabular Comparison

The following table summarizes the key in vivo efficacy data for SR-3029 and umbralisib from preclinical studies.

ParameterSR-3029Umbralisib
Drug Target(s) Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε)[1]Phosphoinositide 3-kinase δ (PI3Kδ) and Casein Kinase 1ε (CK1ε)[2][3][4]
Cancer Model Triple-Negative Breast Cancer (TNBC) Xenograft (MDA-MB-231 cells)[1]Acute Lymphoblastic Leukemia (ALL) Xenograft (MOLT-4 cells)[5]
Animal Model Orthotopic xenografts in mice[1]Subcutaneous mouse xenograft model[5]
Dosing Regimen 20 mg/kg, daily intraperitoneal (i.p.) injection[1]150 mg/kg, once daily (QD) oral administration[5]
Key Efficacy Endpoint Tumor regression[6]Significant delay in tumor growth[5]
Mechanism of Action Inhibition of Wnt/β-catenin signaling, leading to apoptosis[1][6]Inhibition of the PI3Kδ pathway, crucial for B-cell proliferation and survival[2][5]

Signaling Pathways and Mechanisms of Action

To visually represent the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by SR-3029 and umbralisib.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dishevelled (Dvl) Frizzled->Dvl Activates LRP5_6 LRP5/6 Co-receptor GSK3b GSK3β Dvl->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin CK1 CK1δ/ε CK1->beta_catenin Phosphorylates for degradation Proteasome Proteasomal Degradation beta_catenin->Proteasome TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates and binds SR3029 SR-3029 SR3029->CK1 Inhibits TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Caption: Wnt/β-catenin signaling pathway inhibited by SR-3029.

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_Ligand Antigen BCR B-Cell Receptor (BCR) BCR_Ligand->BCR Binds PI3Kd PI3Kδ BCR->PI3Kd Activates PIP2 PIP2 PIP3 PIP3 PIP3->PIP2 AKT AKT PIP3->AKT Activates PI3Kd->PIP2 Phosphorylates CK1e CK1ε mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Umbralisib Umbralisib Umbralisib->PI3Kd Inhibits Umbralisib->CK1e Inhibits Experimental_Workflow A Cell Line Culture & Expansion B Harvest & Prepare Cell Suspension A->B C Tumor Cell Implantation (Subcutaneous or Orthotopic) B->C D Tumor Establishment (Palpable Tumors) C->D E Randomization of Animals into Treatment Groups D->E F Drug Administration (e.g., i.p., oral) E->F G Monitoring: - Tumor Volume - Body Weight - Clinical Signs F->G Daily/Scheduled H Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - Biomarker Analysis G->H At Study End

References

Safety Operating Guide

Personal protective equipment for handling CK1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of CK1-IN-3, a selective inhibitor of Casein Kinase 1 (CK1). Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of your research.

I. Personal Protective Equipment (PPE) and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on the nature of the compound as a bioactive small molecule and general laboratory safety standards, the following personal protective equipment and handling precautions are mandatory.

A. Standard Laboratory Attire:

  • Lab Coat: A full-length laboratory coat must be worn at all times.

  • Closed-Toe Shoes: Footwear that fully covers the feet is required.

B. Specific PPE for Handling this compound:

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Glasses with Side Shields or GogglesEssential to protect against accidental splashes of this compound solutions.
Hand Protection Nitrile GlovesShould be worn at all times when handling the solid compound or its solutions to prevent skin contact. Change gloves immediately if contaminated.
Respiratory Protection N95 or Higher RespiratorRecommended when handling the solid powder to avoid inhalation of fine particles. Work in a well-ventilated area or a chemical fume hood.

C. General Handling Precautions:

  • Avoid contact with eyes, skin, and clothing.

  • Avoid inhalation of dust or aerosols.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

II. Operational Plan: Storage and Solution Preparation

Proper storage and preparation of this compound are critical for maintaining its stability and activity.

A. Storage of Solid Compound:

ParameterRecommendation
Temperature Store at -20°C for long-term storage.
Light Protect from light.
Container Keep in a tightly sealed container.

B. Stock Solution Preparation and Storage:

This compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO).

ParameterRecommendation
Solvent DMSO
Storage Temperature Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles to maintain compound integrity.

Quantitative Data Summary:

PropertyValue
Molecular Weight 328.39 g/mol [2]
Formula C₁₇H₁₆N₂O₃S[2]
CAS Number 349438-74-0[2]
Appearance Solid[2]
IC₅₀ for CK1δ 2.22 µM[1]

III. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

A. Unused Solid Compound and Solutions:

  • Treat as hazardous chemical waste.

  • Collect in a designated, sealed, and properly labeled waste container.

B. Contaminated Materials:

  • Gloves, pipette tips, and other disposable materials that have come into contact with this compound should be disposed of as chemical waste.

IV. Experimental Protocol: Inhibition of Wnt/β-catenin Signaling in Colon Cancer Cells

This protocol provides a general framework for utilizing this compound to study its effects on the Wnt/β-catenin signaling pathway in a cancer cell line.

A. Cell Culture:

  • Culture a human colon cancer cell line with an active Wnt/β-catenin pathway (e.g., SW480, HCT116) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

B. Treatment with this compound:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Seed the colon cancer cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.

  • The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (DMSO). The final DMSO concentration in the culture medium should be kept constant across all conditions and should not exceed 0.1%.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

C. Analysis of Wnt/β-catenin Signaling:

  • Western Blotting: Lyse the cells and perform western blotting to analyze the protein levels of key components of the Wnt pathway, such as β-catenin, and downstream targets like c-Myc and Cyclin D1.

  • Reporter Assay: For cells stably expressing a TCF/LEF-responsive luciferase reporter, measure luciferase activity to quantify the transcriptional activity of the Wnt/β-catenin pathway.

V. Wnt/β-catenin Signaling Pathway

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the role of Casein Kinase 1 (CK1). In the "off" state, CK1α is part of a destruction complex that phosphorylates β-catenin, targeting it for degradation. In the "on" state, Wnt ligands disrupt this complex, leading to β-catenin accumulation and downstream gene transcription. CK1δ/ε isoforms can positively regulate the pathway.

Wnt_Signaling_Pathway cluster_off Wnt 'Off' State cluster_on Wnt 'On' State Axin Axin APC APC Axin->APC GSK3b GSK3β APC->GSK3b CK1a CK1α GSK3b->CK1a beta_catenin_off β-catenin GSK3b->beta_catenin_off P CK1a->beta_catenin_off P Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dsh Dishevelled Frizzled->Dsh Dsh->Axin Inhibits beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation

Caption: Canonical Wnt/β-catenin signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.